

Unveiling the Solid-State Architecture of Sodium Cyanurate via X-ray Crystallography

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Compound of Interest

Compound Name: Sodium cyanurate

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A definitive guide for researchers, this document presents a comparative analysis of the crystal structures of **sodium cyanurate** salts, confirmed through single-crystal X-ray diffraction. It provides detailed crystallographic data, outlines the experimental protocol for structure determination, and offers a visual workflow for the analytical process.

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. For **sodium cyanurate**, a key intermediate in the production of chlorinated isocyanurates used as disinfectants and sanitizers, X-ray crystallography provides an unambiguous method for structural elucidation. This guide compares the crystallographic structures of different **sodium cyanurate** species with their parent compound, cyanuric acid, offering researchers a comprehensive dataset for reference.

Comparative Analysis of Crystallographic Structures

The progressive replacement of acidic protons in cyanuric acid with sodium cations induces significant changes in the crystal packing and molecular geometry. The following table summarizes the key crystallographic parameters determined by single-crystal X-ray diffraction for cyanuric acid and its monosodium, disodium, and trisodium salts.^[1] Data for cyanuric acid is included as a baseline for comparison.^[2]

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
Cyanuric Acid	$C_3H_3N_3O_3$	Monoclinic	$A12/n1$	7.749	6.736	11.912	90	130.69	90
Disodium Cyanurate Hydrate	$Na_2[H_3C_3N_3O_3] \cdot H_2O$	Triclinic	P1	3.51660(10)	7.8300(3)	11.3966(4)	86.4400(10)	85.5350(10)	85.0720(10)
Disodium Cyanurate (Anhydrous)	$Na_2[H_3C_3N_3O_3]$	Orthorhombic	Pnma	6.3409(6)	12.2382(13)	6.5919(7)	90	90	90
Trisodium Cyanurate	$Na_3[C_3N_3O_3]$	Rhombohedral	R3c	11.7459(3)	11.7459(3)	6.5286(3)	90	90	120

Table 1: Crystallographic data for Cyanuric Acid and its Sodium Salts.[1][2]

The structural data reveals a transition from a monoclinic system in cyanuric acid to triclinic, orthorhombic, and rhombohedral systems for the sodium salts. These changes are accompanied by distinct molecular arrangements, such as dimers in **disodium cyanurate** hydrate and columnar structures in **trisodium cyanurate**.^[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures listed above follows a well-established experimental workflow. The protocol described here is a generalized procedure for the analysis of small organic molecules like **sodium cyanurate**.

1. Synthesis and Crystallization: The various **sodium cyanurate** species were synthesized from sodium hydroxide (or sodium carbonate) and cyanuric acid in aqueous solutions, with careful control of stoichiometry and crystallization conditions to obtain phase-pure single crystals suitable for diffraction.^[1]

2. Crystal Mounting and Data Collection:

- A suitable single crystal of appropriate size and quality is selected under a polarized-light microscope.
- The crystal is mounted on a goniometer head.
- The diffractometer (e.g., a Bruker D8 Venture) is equipped with a microfocus X-ray source (e.g., Mo-K α radiation, $\lambda = 0.7093 \text{ \AA}$).
- The crystal is maintained at a constant temperature, often cryogenic, during data collection to minimize thermal vibration.
- A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing:

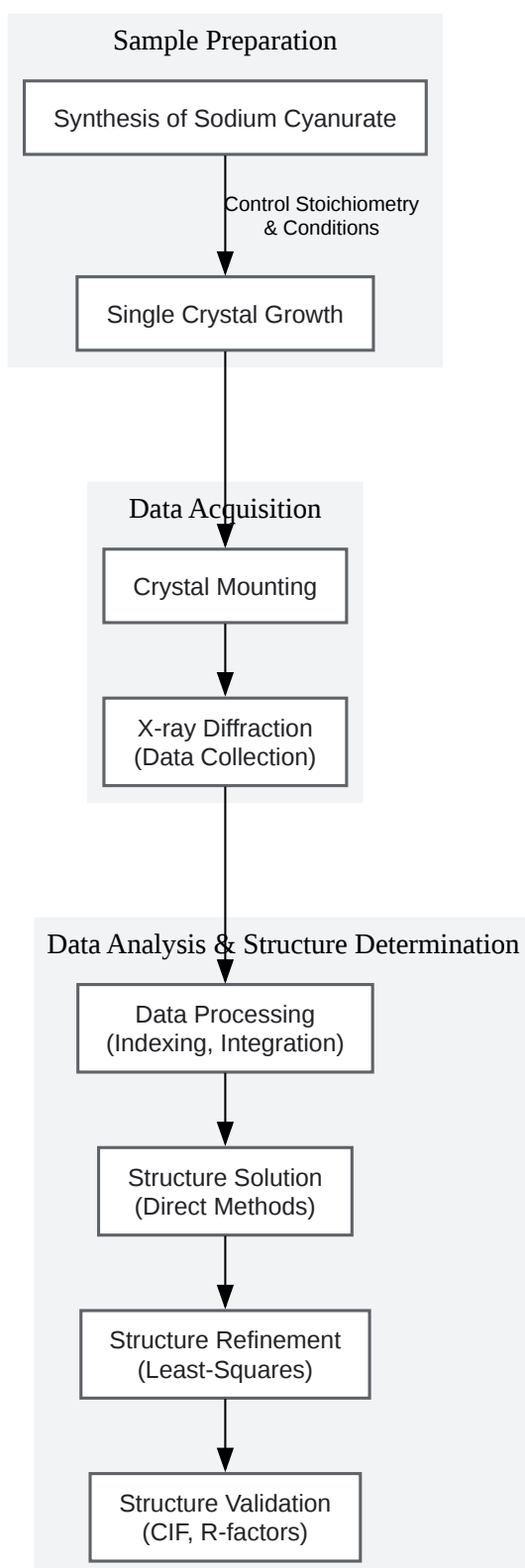
- The collected diffraction spots are indexed to determine the unit cell parameters and crystal lattice system.
- The intensities of all reflections are integrated.
- Corrections are applied for various factors, including absorption, using multi-scan methods (e.g., with the SAINT program).

4. Structure Solution and Refinement:

- The crystal structure is solved using direct methods, which phase the diffraction data to generate an initial electron density map.
- This map is used to build an initial molecular model, locating the positions of non-hydrogen atoms (Na, C, N, O).
- The model is then refined using a full-matrix least-squares technique (e.g., with the SHELXTL software package).
- Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate restraints.
- The final refined structure is validated based on parameters such as the R1 factor and the goodness-of-fit (GoF).

Workflow for Crystallographic Structure Confirmation

The logical flow from sample preparation to final structure validation is a critical aspect of crystallographic analysis. The following diagram illustrates this experimental workflow.



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Figure 1. Workflow for the determination of **sodium cyanurate** crystal structure.

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